molecular formula C10H7ClS B1589866 2-(4-Chlorophenyl)thiophene CAS No. 40133-23-1

2-(4-Chlorophenyl)thiophene

Cat. No. B1589866
Key on ui cas rn: 40133-23-1
M. Wt: 194.68 g/mol
InChI Key: QJEWBNFDFWXRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04859699

Procedure details

4-Chloroaniline (4.0 g, 31.4 mmol) is added to 4 ml of acetic acid and heated until all solid is dissolved. The solution is cooled to 5° and 5.2 ml of conc. HCl is added, followed by the dropwise addition of sodium nitrite (2.16 g, 31.4 mmol) in 32 ml of water. After addition is complete, the mixture is stirred at 5° for 1 hour. Thiophene (2.64 g, 2.5 ml, 31.4 mmol) in 25 ml of carbon tetrachloride is added to the mixture, followed by the dropwise addition of 25% aq. NaOH (ca. 6.8 ml). After 1 hour, the mixture is poured into water and extracted with chloroform, and the combined extracts are washed with brine, dried and stripped of solvent. The black residue is distilled at ca. 120° 0.35 mm to give 2-(4-chlorophenyl)thiophene, a yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Three
Name
Quantity
32 mL
Type
solvent
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
6.8 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5](N)=[CH:4][CH:3]=1.Cl.N([O-])=O.[Na+].[S:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.[OH-].[Na+]>O.C(Cl)(Cl)(Cl)Cl.C(O)(=O)C>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([C:15]2[S:14][CH:18]=[CH:17][CH:16]=2)=[CH:4][CH:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2.16 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
32 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
6.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 5° for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated until all solid
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to 5°
ADDITION
Type
ADDITION
Details
After addition
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
the combined extracts are washed with brine
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The black residue is distilled at ca. 120° 0.35 mm

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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